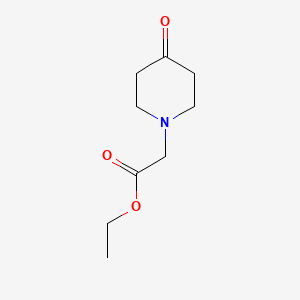

Ethyl 2-(4-oxopiperidin-1-YL)acetate

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2-(4-oxopiperidin-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-13-9(12)7-10-5-3-8(11)4-6-10/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYSHWJITBULOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCC(=O)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of the Ethyl 2 4 Oxopiperidin 1 Yl Acetate Core

Reactivity of the 4-Oxopiperidine Carbonyl Group

The carbonyl group at the 4-position of the piperidine (B6355638) ring is a key site for chemical modifications. It undergoes typical reactions of a ketone, including reduction, condensation, and nucleophilic addition, and can also participate in reactions involving its enol or enolate form.

Reduction Reactions

The reduction of the 4-keto group in N-substituted 4-piperidones to the corresponding 4-hydroxypiperidine (B117109) is a fundamental transformation. A common reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). reddit.comresearchgate.net The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. While NaBH₄ is generally selective for ketones and aldehydes over esters, the reaction conditions can influence the outcome. researchgate.netreddit.com With a compound like Ethyl 2-(4-oxopiperidin-1-YL)acetate, the primary reaction is the reduction of the ketone to a secondary alcohol.

| Reagent | Product | Reaction Conditions |

| Sodium Borohydride (NaBH₄) | Ethyl 2-(4-hydroxypiperidin-1-yl)acetate | Methanol or Ethanol, Room Temperature |

| Lithium Aluminium Hydride (LiAlH₄) | 2-(4-hydroxypiperidin-1-yl)ethan-1-ol | Anhydrous solvent (e.g., THF), followed by workup |

This table presents expected products based on general reactivity; specific experimental data for this compound may vary.

It is important to note that more powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester functionality.

Condensation and Nucleophilic Addition Reactions

The carbonyl group of this compound is susceptible to attack by various nucleophiles.

Knoevenagel Condensation: This reaction involves the condensation of the 4-piperidone (B1582916) with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base like piperidine or pyrrolidine. researchgate.netwikipedia.orgjuniperpublishers.com This leads to the formation of a new carbon-carbon double bond at the 4-position of the piperidine ring.

Wittig Reaction: The Wittig reaction provides a method to convert the carbonyl group into an alkene. wikipedia.orglibretexts.orgmasterorganicchemistry.com Reaction with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would yield the corresponding 4-methylene-piperidine derivative.

Reaction with Grignard Reagents: Organometallic reagents like Grignard reagents add to the carbonyl group to form tertiary alcohols. rsc.orgacs.orgresearchgate.net For instance, reaction with methylmagnesium bromide would yield Ethyl 2-(4-hydroxy-4-methylpiperidin-1-yl)acetate.

Synthesis of Spirooxindoles: A notable application of N-substituted 4-piperidones is in the synthesis of spirocyclic compounds. For example, the reaction with isatin (B1672199) in the presence of an amine catalyst can lead to the formation of spirooxindoles, which are of interest in medicinal chemistry. beilstein-journals.orgnih.govresearchgate.netrsc.org This reaction proceeds through a nucleophilic addition to the isatin carbonyl followed by cyclization and dehydration.

| Reaction Type | Reagents | Product Type |

| Knoevenagel Condensation | Malononitrile, weak base (e.g., piperidine) | 4-(dicyanomethylene)piperidine derivative |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 4-methylenepiperidine derivative |

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | 4-hydroxy-4-methylpiperidine derivative |

| Spirooxindole Synthesis | Isatin, amine catalyst | Spiro[piperidine-4,3'-oxindole] derivative |

This table provides representative examples of reactions applicable to the 4-oxopiperidine core.

Enolization and Subsequent Transformations

The presence of α-hydrogens adjacent to the carbonyl group allows for the formation of an enol or an enolate under basic or acidic conditions. 182.160.97libretexts.orgbham.ac.ukmasterorganicchemistry.comnih.govnih.gov The resulting enolate is a powerful nucleophile and can undergo various reactions, most notably alkylation.

The regioselectivity of enolate formation in unsymmetrical ketones can be controlled. masterorganicchemistry.com In the case of this compound, the two α-carbons are equivalent. Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures generates the enolate. libretexts.orgmasterorganicchemistry.com Subsequent reaction with an alkyl halide (e.g., methyl iodide) would introduce an alkyl group at the α-position, yielding an Ethyl 2-(3-alkyl-4-oxopiperidin-1-yl)acetate. libretexts.orglibretexts.orgpressbooks.pub

Transformations Involving the Piperidine Nitrogen Atom

The nitrogen atom of the piperidine ring in this compound is a tertiary amine, and its reactivity is influenced by the presence of the electron-withdrawing acetyl group.

N-Alkylation and N-Functionalization Strategies

Similar to acylation, the nitrogen in this compound is already alkylated with the ethyl acetate (B1210297) group. Standard N-alkylation procedures, which typically involve reacting a secondary amine with an alkyl halide in the presence of a base, are not directly applicable for further substitution at the nitrogen. researchgate.net The synthesis of the title compound itself represents an N-functionalization of a 4-piperidone precursor. For instance, reacting 4-piperidone with ethyl bromoacetate (B1195939) in the presence of a base would yield this compound. nih.gov Further functionalization would likely target other positions on the molecule, such as the carbonyl group or the α-carbons, as discussed in the preceding sections.

Reactions of the Ethyl Ester Functionality

The ethyl ester group of this compound is susceptible to a variety of nucleophilic acyl substitution reactions. These transformations are fundamental in modifying the side chain of the molecule.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(4-oxopiperidin-1-yl)acetic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process that typically involves heating the ester with a dilute mineral acid, such as hydrochloric or sulfuric acid, in the presence of excess water. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Transesterification: This process involves the conversion of the ethyl ester to a different ester by reaction with another alcohol in the presence of an acid or base catalyst. The outcome of the reaction is often dictated by the relative concentrations of the alcohols and the removal of the more volatile alcohol (in this case, ethanol) to drive the equilibrium towards the desired product.

Amidation: The ethyl ester can be converted to an amide by reaction with a primary or secondary amine. This transformation typically requires heating and may be facilitated by the use of a catalyst. The resulting amides, N-substituted 2-(4-oxopiperidin-1-yl)acetamides, are often more stable than the parent ester.

Reduction: The ester functionality can be reduced to a primary alcohol, 2-(4-oxopiperidin-1-yl)ethanol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄). Milder reducing agents, like sodium borohydride, are generally not reactive enough to reduce esters. This transformation provides a route to piperidine derivatives with a hydroxyethyl (B10761427) side chain.

Below is a table summarizing these reactions:

| Reaction | Reagents | Product |

| Hydrolysis | H₃O⁺ or OH⁻ | 2-(4-oxopiperidin-1-yl)acetic acid |

| Transesterification | R'OH, H⁺ or OR'⁻ | Alkyl 2-(4-oxopiperidin-1-yl)acetate |

| Amidation | R'R''NH | N,N-dialkyl-2-(4-oxopiperidin-1-yl)acetamide |

| Reduction | LiAlH₄, then H₂O | 2-(4-oxopiperidin-1-yl)ethanol |

Ring Transformations and Skeletal Rearrangements of 4-Oxopiperidine Systems

The 4-oxopiperidine core of this compound can undergo several types of ring transformations and skeletal rearrangements, leading to the formation of different heterocyclic systems or ring-contracted products. These reactions often exploit the reactivity of the ketone carbonyl group.

One significant rearrangement applicable to cyclic ketones is the Favorskii rearrangement . This reaction occurs when an α-halo ketone is treated with a base, leading to a ring-contracted carboxylic acid derivative. For the 4-oxopiperidine system, this would first require α-halogenation at the 3-position. Subsequent treatment with a base, such as a hydroxide (B78521) or alkoxide, could induce a rearrangement to a proline derivative.

Another important transformation is the Beckmann rearrangement , which involves the conversion of an oxime to an amide. rsc.org The oxime of this compound can be prepared by reacting the ketone with hydroxylamine. Treatment of this oxime with an acid catalyst, such as sulfuric acid or polyphosphoric acid, can lead to a ring expansion, forming a seven-membered lactam (a caprolactam derivative). rsc.org The regioselectivity of the rearrangement is determined by the stereochemistry of the oxime, with the group anti-periplanar to the hydroxyl group migrating.

The 4-oxopiperidine ring can also serve as a scaffold for the synthesis of spirocyclic compounds . This can be achieved through various reactions that form a new ring at the C4 position. For instance, reaction with a suitable bis-nucleophile could lead to the formation of a spiro-heterocycle.

A summary of potential ring transformations is provided in the table below:

| Rearrangement/Transformation | Key Intermediate | Potential Product Class |

| Favorskii Rearrangement | α-halo ketone | Proline derivative |

| Beckmann Rearrangement | Oxime | Caprolactam derivative |

| Spirocyclization | - | Spiro-heterocycle |

Chemo-, Regio-, and Stereoselectivity in Complex Reactions

In molecules with multiple functional groups like this compound, controlling the selectivity of reactions is crucial for achieving desired synthetic outcomes.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in the reduction of the molecule, a strong reducing agent like LiAlH₄ will reduce both the ketone and the ester. However, a milder reagent like sodium borohydride (NaBH₄) will selectively reduce the ketone to a hydroxyl group, leaving the ester functionality intact. This allows for the synthesis of Ethyl 2-(4-hydroxypiperidin-1-yl)acetate.

Regioselectivity is important in reactions where there are multiple possible sites for a reaction to occur. For instance, in the enolization of the 4-oxopiperidine ring under basic conditions, either the C3 or C5 proton can be removed. The regioselectivity of subsequent reactions, such as alkylation, will depend on the reaction conditions and the nature of the base and electrophile used.

Stereoselectivity is a key consideration in reactions that create new stereocenters. The reduction of the 4-oxo group, for example, can lead to the formation of a new stereocenter at C4. The stereochemical outcome (i.e., the formation of cis or trans isomers with respect to other substituents on the ring) can often be influenced by the choice of reducing agent and the reaction conditions. Diastereoselective reactions are common in cyclic systems where the existing ring conformation can direct the approach of reagents. Furthermore, the development of enantioselective methods, often employing chiral catalysts or auxiliaries, can allow for the synthesis of specific enantiomers of substituted piperidine derivatives.

The table below illustrates examples of selective reactions:

| Selectivity Type | Reaction Example | Reagent | Outcome |

| Chemoselectivity | Reduction | NaBH₄ | Selective reduction of the ketone to an alcohol |

| Regioselectivity | Enolate formation | Kinetic vs. Thermodynamic base | Formation of the less or more substituted enolate |

| Stereoselectivity | Ketone Reduction | Bulky reducing agent | Diastereoselective formation of one alcohol isomer |

Applications of Ethyl 2 4 Oxopiperidin 1 Yl Acetate As a Synthetic Building Block

Construction of Substituted Piperidine (B6355638) Derivatives

The structural motif of ethyl 2-(4-oxopiperidin-1-yl)acetate serves as an excellent starting point for the synthesis of a wide array of substituted piperidine derivatives. The reactivity of the C4-keto group and the N1-substituted acetate (B1210297) moiety allows for extensive functionalization.

One of the most common transformations of the 4-oxo group is the Knoevenagel condensation. This reaction, typically catalyzed by a weak base such as piperidine or triethylamine, involves the reaction of the ketone with active methylene (B1212753) compounds to yield α,β-unsaturated products. These products are valuable intermediates for further Michael additions, allowing for the introduction of a second substituent at the β-position.

Reductive amination of the ketone provides a direct route to 4-amino-substituted piperidines. This transformation can be performed in a one-pot fashion using a variety of amines and reducing agents, such as sodium triacetoxyborohydride, offering a high degree of control over the nature of the substituent introduced at the C4 position.

The ester group of the N-acetate side chain can be hydrolyzed and converted into an amide via coupling with various amines. This modification is crucial for tuning the pharmacokinetic properties of the final compounds in medicinal chemistry applications.

Below is a table summarizing various synthetic transformations for the construction of substituted piperidine derivatives from this compound and its analogues.

| Reaction Type | Reagents and Conditions | Product Type | Yield (%) |

| Knoevenagel Condensation | Malononitrile (B47326), piperidine, ethanol, reflux | 4-dicyanomethylene piperidine derivative | 85-95 |

| Reductive Amination | Benzylamine, NaBH(OAc)₃, CH₂Cl₂, rt | 4-(benzylamino)piperidine derivative | 70-85 |

| Grignard Reaction | Phenylmagnesium bromide, THF, 0 °C to rt | 4-hydroxy-4-phenylpiperidine derivative | 60-75 |

| Wittig Reaction | (Carbethoxymethylene)triphenylphosphorane, Toluene, reflux | 4-(carbethoxymethylene)piperidine derivative | 75-90 |

Synthesis of Fused and Bridged Heterocyclic Systems

The strategic placement of functional groups in this compound facilitates its use in the synthesis of more complex, rigid structures such as fused and bridged heterocyclic systems. These scaffolds are of significant interest in drug discovery as they can mimic the conformations of natural products and interact with biological targets with high specificity.

One approach to fused systems involves an initial functionalization of the 4-oxo position, followed by an intramolecular cyclization. For instance, a Knoevenagel condensation with an appropriate active methylene compound can introduce a side chain that subsequently undergoes a cyclization reaction to form a fused ring.

Multicomponent reactions (MCRs) are a powerful tool for the rapid assembly of complex molecules, and 4-oxopiperidine derivatives are excellent substrates for such transformations. For example, a one-pot reaction involving an aldehyde, an active methylene compound, and the 4-oxopiperidine can lead to the formation of spiro[piperidine-4,5'-pyran] derivatives.

The synthesis of bridged systems often requires more intricate multi-step sequences. A common strategy involves the formation of a bicyclic intermediate, which is then elaborated to the final bridged structure. While direct examples starting from this compound are not abundant in the literature, the principles of intramolecular bond formation can be applied to appropriately substituted derivatives.

The table below provides examples of the synthesis of spirocyclic systems, which are a class of fused heterocycles, from 4-oxopiperidine precursors.

| Reaction Type | Key Reagents | Product Scaffold |

| Three-Component Reaction | Arylamine, Isatin (B1672199) | Spiro[dihydropyridine-oxindole] |

| One-pot Synthesis | Acetone (B3395972), Aromatic aldehyde, Benzylamine | Spiro[piperidine-heterocycle] |

| Acetyl-CoA Carboxylase Inhibitor Synthesis | Not specified | Spiro[chroman-2,4'-piperidin]-4-one |

Precursor in Natural Product Synthesis and Analogues

The piperidine ring is a common structural motif in a vast number of alkaloids and other natural products with significant biological activity. This compound serves as a valuable precursor for the synthesis of these complex molecules and their analogues, which are often pursued for structure-activity relationship (SAR) studies.

The synthesis of piperidine-containing alkaloids often involves the stereoselective construction of multiple chiral centers. The 4-oxo group of the starting material can be used to control the stereochemistry of adjacent centers through diastereoselective reductions or additions. Subsequent transformations can then build the remainder of the natural product scaffold.

For example, derivatives of this compound can be employed in the synthesis of analogues of natural products like tentoxin (B1683006) and versicotide D. researchgate.netnih.gov The synthesis of these complex cyclic peptides often involves solid-phase peptide synthesis (SPPS) of linear precursors followed by solution-phase cyclization. researchgate.netnih.gov

The following table highlights the role of piperidine precursors in the synthesis of natural product analogues.

| Natural Product/Analogue Class | Synthetic Strategy | Key Transformation |

| Piperidine Alkaloids | Multi-step synthesis | Stereoselective reduction of the 4-oxo group |

| Cyclotetrapeptide Analogues | Solid-Phase Peptide Synthesis and Cyclization | Amide bond formation and macrolactamization |

| Tetracyclic Bis-Piperidine Alkaloids | Bioinspired synthesis | Construction of macrocyclic rings |

Contributions to Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening to identify new biological probes and drug leads. The scaffold of this compound is well-suited for DOS due to its multiple points of diversification.

Starting from this central scaffold, a library of compounds can be generated by systematically varying the substituents at the C4 position and on the N-acetate side chain. The use of orthogonal protecting groups and reaction conditions allows for the selective modification of each functional group.

For instance, a library could be constructed by first performing a series of Knoevenagel condensations with a diverse set of active methylene compounds. Each of these products could then be subjected to a range of Michael acceptors to further diversify the structures. Finally, the ester group could be converted to a library of amides by coupling with a variety of amines. This strategy allows for the exponential generation of a large number of unique compounds from a single starting material.

The application of DOS to piperidine scaffolds has led to the discovery of novel compounds with interesting biological activities. The rigid and three-dimensional nature of the piperidine ring is a desirable feature in drug design, and DOS provides an efficient means to explore the chemical space around this privileged scaffold.

| DOS Strategy | Diversification Points | Resulting Scaffolds |

| Branching Synthesis | C4-ketone, N-acetate | Substituted piperidines, spiro-heterocycles |

| Scaffold Decoration | Functionalization of a common core | Libraries of piperidine derivatives with varied pharmacophores |

| Multi-component Reactions | Combination of multiple starting materials | Complex polycyclic systems |

Spectroscopic and Structural Elucidation Methodologies for Ethyl 2 4 Oxopiperidin 1 Yl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a precise map of the atomic environments within Ethyl 2-(4-oxopiperidin-1-yl)acetate.

Proton (¹H) NMR spectroscopy identifies the different types of protons in the molecule based on their unique electronic environments. For this compound, the spectrum is expected to show distinct signals corresponding to the ethyl group and the piperidinone ring.

The ethyl ester protons typically appear as a triplet around 1.2 ppm (for the -CH₃ group) and a quartet around 4.1 ppm (for the -OCH₂- group), resulting from spin-spin coupling. The protons on the piperidinone ring are expected to produce signals in the aliphatic region. The two sets of methylene (B1212753) protons adjacent to the nitrogen (at C2 and C6) would likely appear as a triplet around 2.8 ppm, while the protons adjacent to the ketone (at C3 and C5) would also present as a triplet, but shifted slightly downfield to around 2.6 ppm due to the electron-withdrawing effect of the carbonyl group. The methylene protons of the acetate (B1210297) group (-N-CH₂-CO) are anticipated to be a singlet around 3.3 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OCH₂CH₃ | ~1.2 | Triplet |

| Piperidinone H3, H5 | ~2.6 | Triplet |

| Piperidinone H2, H6 | ~2.8 | Triplet |

| -N-CH₂ -CO- | ~3.3 | Singlet |

| -OCH₂ CH₃ | ~4.1 | Quartet |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. In this compound, eight distinct carbon signals are expected.

The most downfield signal corresponds to the ketone carbonyl carbon (C4), typically appearing around 208 ppm. The ester carbonyl carbon signal is found further upfield, around 170 ppm. The carbons of the ethyl group are expected at approximately 61 ppm (-OCH₂) and 14 ppm (-CH₃). The carbons of the piperidinone ring adjacent to the nitrogen (C2 and C6) would appear around 53 ppm, while those adjacent to the ketone (C3 and C5) are expected around 41 ppm. The acetate methylene carbon (-N-CH₂-CO-) would likely resonate around 58 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -OCH₂C H₃ | ~14 |

| Piperidinone C3, C5 | ~41 |

| Piperidinone C2, C6 | ~53 |

| -N-C H₂-CO- | ~58 |

| -OC H₂CH₃ | ~61 |

| Ester C =O | ~170 |

| Ketone C =O | ~208 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show a cross-peak between the ethyl -CH₂- and -CH₃ protons. It would also confirm the connectivity within the piperidinone ring, showing correlations between the protons at C2/C6 and C3/C5. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. nih.gov This technique would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, it would show a cross-peak between the proton signal at ~2.8 ppm and the carbon signal at ~53 ppm, confirming their assignment to the C2/C6 positions.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the carbonyls) and piecing together different fragments of the molecule. Key HMBC correlations would include the correlation from the acetate methylene protons (~3.3 ppm) to both the adjacent ester carbonyl carbon (~170 ppm) and the piperidinone ring carbons C2/C6 (~53 ppm). The protons at C3/C5 would show correlations to the ketone carbonyl carbon (C4) at ~208 ppm. nih.gov

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the chemical environment of the nitrogen atom. ipb.pt Although less sensitive than ¹H NMR due to the low natural abundance of the ¹⁵N isotope, it is a valuable tool. The nitrogen in this compound is a tertiary amine. The chemical shift for piperidines typically falls within the range of 30 to 90 ppm relative to liquid ammonia. science-and-fun.de Given its substitution with an electron-withdrawing acetate group, the chemical shift would be expected in the downfield portion of this range. More sensitive, indirect detection methods like ¹H-¹⁵N HMBC are often employed. This experiment would show a correlation between the nitrogen atom and the protons on adjacent carbons (the acetate -CH₂- and the piperidinone C2/C6 protons), confirming the N-substitution pattern. ipb.pt

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

For this compound (molecular formula C₉H₁₅NO₃), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (185.11). High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement (calculated exact mass: 185.1052). ekb.eg

The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for this compound would likely involve:

Alpha-cleavage adjacent to the ketone, leading to the loss of CO (28 Da) or other fragments from the ring.

Cleavage of the ester group , resulting in the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to give an ion at m/z 140, or the loss of ethyl acetate itself.

Fragmentation of the N-substituent , such as the loss of the entire ethyl acetate side chain.

Ring fragmentation of the piperidinone nucleus, which can produce a variety of characteristic smaller ions. chemguide.co.ukmiamioh.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its two carbonyl groups.

A very strong and sharp absorption band for the ester carbonyl (C=O) stretch is expected in the range of 1735-1750 cm⁻¹. A separate, also very strong, absorption for the ketone carbonyl (C=O) stretch would appear at a slightly lower wavenumber, typically around 1715-1720 cm⁻¹, which is characteristic for a six-membered ring ketone. Other significant peaks would include C-H stretching vibrations from the alkyl portions of the molecule just below 3000 cm⁻¹, and C-O and C-N stretching vibrations in the fingerprint region (1000-1300 cm⁻¹). nih.govnist.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Predicted Absorption Range (cm⁻¹) |

| Alkane | C-H stretch | 2850-2960 |

| Ketone | C=O stretch | ~1715 |

| Ester | C=O stretch | ~1740 |

| Ester | C-O stretch | 1000-1300 |

| Amine | C-N stretch | 1020-1250 |

X-ray Crystallography for Solid-State Molecular Structure and Stereochemistry

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms in the crystal lattice determines the pattern of diffracted X-rays, which can then be mathematically reconstructed to generate a detailed three-dimensional model of the molecule.

Studies on various derivatives containing piperidine (B6355638) and ethyl acetate moieties reveal common structural motifs and packing arrangements in the solid state. For instance, the crystal structure of "Ethyl 2-(4-aminophenoxy)acetate" was determined to be in the triclinic crystal system with a P-1 space group. mdpi.com This analysis provided precise unit cell parameters and revealed the importance of H···H, H···C, and O···H interactions in the molecular packing. mdpi.com

The analysis of "(E)-ethyl 2-((4-oxo-4H-chromen-3-yl)methyleneaminooxy)acetate" provides another relevant example, crystallizing in a monoclinic system. researchgate.net Such studies are crucial for understanding the supramolecular chemistry of these compounds, which can influence their physical properties.

A representative data table for a related ethyl acetate derivative, "Ethyl 2-({[(4Z)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}amino)acetate", is presented below to illustrate the type of information obtained from an X-ray crystallographic study.

| Crystal Data | |

| Compound Name | Ethyl 2-({[(4Z)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}amino)acetate |

| Chemical Formula | C₁₄H₁₅N₃O₄ |

| Molecular Weight | 289.29 |

| Crystal System | Triclinic |

| Space Group | P1 |

| Unit Cell Dimensions | a = 5.4984 (1) Å, b = 7.3585 (2) Å, c = 16.6265 (4) Å |

| α = 91.3290 (9)°, β = 97.325 (1)°, γ = 99.562 (1)° | |

| Volume | 657.27 (3) ų |

| Z | 2 |

| Radiation Type | Cu Kα |

| Temperature | 100 K |

This table presents data for a related compound to illustrate the outputs of an X-ray crystallography experiment.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential tool for the separation, identification, and purification of chemical compounds. For "this compound" and its derivatives, various chromatographic methods are employed to ensure high purity, which is critical for their intended use.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of "this compound". Reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. For instance, a C18 column is a frequent choice for the stationary phase, while the mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape.

The determination of the impurity profile of a complex derivative, "ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, citrate", was successfully achieved using a reversed-phase HPLC gradient separation. nih.gov Initially, a nonvolatile phosphate (B84403) buffer was used, which was later switched to a volatile acetate buffer system to allow for online coupling with mass spectrometry (LC-MS) for impurity characterization. nih.gov

A typical setup for the purity assessment of a compound like "this compound" might involve the following conditions:

| HPLC Purity Assessment Parameters | |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase (Column) | C18 (Octadecyl-silica), e.g., 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at a specific wavelength (e.g., 210 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

This table represents typical starting conditions for an HPLC method for purity assessment.

For the isolation and purification of "this compound" on a preparative scale, column chromatography is the method of choice. Silica (B1680970) gel is the most common stationary phase for this purpose. nih.govbldpharm.com The separation is based on the differential adsorption of the compound and its impurities onto the silica gel as a solvent mixture (mobile phase) is passed through the column.

The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. nih.govrsc.org The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired compound. The progress of the separation is monitored by Thin-Layer Chromatography (TLC). bldpharm.comamazonaws.com

Computational and Theoretical Studies on Ethyl 2 4 Oxopiperidin 1 Yl Acetate

Molecular Modeling and Conformational Analysis

Molecular modeling of Ethyl 2-(4-oxopiperidin-1-YL)acetate would begin with an exploration of its conformational landscape. The piperidinone ring can adopt several conformations, such as chair, boat, and twist-boat forms. The chair conformation is generally the most stable for six-membered rings, and it is crucial to determine the preferred orientation of the substituents (the oxo group and the ethyl acetate (B1210297) side chain) to minimize steric hindrance.

Conformational analysis involves systematically rotating the rotatable bonds in the molecule to identify low-energy conformers. For this compound, key rotatable bonds include the C-N bond connecting the ethyl acetate group to the piperidine (B6355638) ring and the C-C bonds within the ethyl acetate moiety. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature.

Table 1: Predicted Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|

| Chair (Axial) | ~60° | 0.0 | Potential for 1,3-diaxial interactions |

| Chair (Equatorial) | ~180° | TBD | Generally more stable, minimizes steric strain |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic structure of this compound. These calculations can determine the distribution of electron density, molecular orbital energies, and electrostatic potential.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they indicate the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

The molecular electrostatic potential (MEP) map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the ketone and ester groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Table 2: Calculated Electronic Properties of a Related Pyridazinone Derivative

| Property | Value | Method | Reference |

|---|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP | researchgate.net |

| LUMO Energy | -1.2 eV | DFT/B3LYP | researchgate.net |

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which governs the reaction rate.

For this compound, one could computationally study reactions such as its synthesis or its participation in further chemical transformations. For example, the mechanism of the alkylation of 4-piperidone (B1582916) with ethyl bromoacetate (B1195939) could be investigated. Theoretical calculations could help determine whether the reaction proceeds via an SN2 mechanism and identify the geometry of the transition state.

In a study on a related compound, the synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate was proposed to proceed via an SN2 reaction mechanism. walisongo.ac.id This involved the deprotonation of a hydroxyl group to form a nucleophile, which then attacks ethyl chloroacetate. walisongo.ac.id A similar computational approach could be applied to model the synthesis of this compound.

Predictive Studies in Synthetic Route Design

Computational methods can aid in the design of efficient synthetic routes by predicting the feasibility and outcomes of potential reactions. By calculating reaction energies and activation barriers for different synthetic pathways, chemists can identify the most promising routes before undertaking experimental work.

For the synthesis of this compound, computational studies could be used to:

Screen different bases and solvents: By modeling the reaction in various solvent environments, it is possible to predict how the solvent will affect the reaction rate and selectivity.

Evaluate alternative starting materials: The reactivity of different precursors can be computationally assessed to select the most suitable ones.

Predict potential side reactions: By calculating the energetics of competing reaction pathways, it is possible to anticipate and minimize the formation of unwanted byproducts.

While specific predictive studies for the synthesis of this compound are not available, the general principles of using computational chemistry to guide synthetic design are well-established in modern organic chemistry.

Conclusion and Future Research Perspectives

Current Understanding and Significance of Ethyl 2-(4-oxopiperidin-1-YL)acetate in Academic Research

The significance of this compound in academic research stems primarily from its role as a key building block in the synthesis of biologically active molecules. The piperidin-4-one core is a well-established pharmacophore, recognized for its presence in numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and analgesic properties. researchgate.netdoaj.orgtandfonline.comnih.govsemanticscholar.org The N-substituted acetate (B1210297) group provides a versatile handle for further chemical modifications, allowing for the introduction of additional functional groups or the linkage to other molecular fragments.

The current research landscape indicates that this compound and its derivatives are frequently employed as intermediates in the synthesis of novel heterocyclic systems. nih.govresearchgate.net Its utility is particularly evident in the field of medicinal chemistry, where the piperidine (B6355638) scaffold is a common feature in many pharmaceutical agents. tandfonline.comnih.gov The ability to modify both the piperidine ring and the N-substituent allows for the systematic exploration of structure-activity relationships, a crucial aspect of drug discovery.

Unexplored Reactivity and Synthetic Opportunities

While the fundamental reactivity of the ketone and ester functional groups in this compound is well-understood, there remain significant opportunities to explore its reactivity under novel conditions and in the context of new synthetic methodologies. Future research could focus on the development of stereoselective transformations of the ketone group, providing access to chiral piperidinol derivatives which are valuable in asymmetric synthesis.

Furthermore, the development of novel multi-component reactions involving this compound could provide rapid access to complex and diverse molecular scaffolds. rsc.org The exploration of innovative catalytic systems for the functionalization of the piperidine ring could also unveil new synthetic pathways. The N-acetic acid ester moiety presents opportunities for intramolecular cyclization reactions to form bicyclic systems, or for use as a linker in the synthesis of conjugates with other bioactive molecules.

Advancements in Characterization and Computational Approaches

Modern analytical techniques are crucial for the comprehensive characterization of this compound and its derivatives. While standard techniques such as FT-IR, NMR, and mass spectrometry are routinely used, advanced methods can provide deeper insights into its structural and electronic properties. researchgate.nettandfonline.com For instance, X-ray crystallography can be employed to determine the precise three-dimensional structure of its derivatives, offering valuable information for understanding intermolecular interactions. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for studying the molecular properties of piperidin-4-one derivatives. researchgate.netdoaj.orgtandfonline.com DFT calculations can be used to predict geometric parameters, vibrational frequencies, and electronic properties, which can complement experimental data. Future computational studies could involve Quantitative Structure-Activity Relationship (QSAR) modeling to predict the biological activities of novel derivatives, and molecular docking simulations to investigate their binding interactions with biological targets. tandfonline.comnih.gov These in-silico approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Potential for Novel Applications in Chemical Synthesis

The unique structural features of this compound position it as a valuable precursor for a wide range of novel applications in chemical synthesis. Its role as a heterocyclic building block can be expanded beyond medicinal chemistry into materials science, for example, in the synthesis of novel polymers or functional materials. bldpharm.com

In the realm of drug discovery, this compound can be utilized in the generation of compound libraries for high-throughput screening, facilitating the identification of new lead compounds. Its structure also makes it an ideal starting material for the synthesis of peptidomimetics, where the piperidine ring can serve as a constrained scaffold to mimic peptide secondary structures. scispace.com The development of novel synthetic methodologies that leverage the dual reactivity of this compound will undoubtedly lead to the creation of new molecular entities with unique properties and potential applications.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for Ethyl 2-(4-oxopiperidin-1-yl)acetate?

The compound can be synthesized via nucleophilic substitution between ethyl bromoacetate and 4-oxopiperidine derivatives under basic conditions. Key parameters include:

- Base selection : Potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF) to deprotonate the piperidine nitrogen and facilitate substitution .

- Temperature : Reflux (~80–100°C) to ensure complete conversion while avoiding thermal decomposition .

- Purification : Column chromatography or recrystallization to isolate the ester product from unreacted starting materials or byproducts like dialkylated derivatives .

Basic: Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Confirm the ester carbonyl signal (~170–175 ppm in NMR) and piperidine ring protons (δ 2.5–3.5 ppm in NMR) .

- Mass spectrometry : Validate molecular weight via ESI-MS, observing the molecular ion peak at m/z corresponding to .

- X-ray crystallography : Resolve the crystal structure using SHELXL for refinement, particularly to confirm stereochemistry and hydrogen bonding in the solid state .

Basic: How should this compound be stored to ensure stability?

- Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the ester group .

- Avoid prolonged exposure to light, as UV radiation may degrade the 4-oxopiperidine moiety .

Advanced: What mechanistic insights govern the reactivity of this compound in substitution reactions?

The piperidine nitrogen’s nucleophilicity drives reactions with electrophiles (e.g., alkyl halides). Competing pathways include:

- N- vs. O-alkylation : The nitrogen’s lone pair preferentially reacts, but steric hindrance from the ester group may favor O-alkylation. Use low-temperature kinetic control to bias N-alkylation .

- Ring-opening reactions : Under strong acidic conditions, the 4-oxopiperidine ring may undergo hydrolysis. Monitor pH to preserve ring integrity .

Advanced: What challenges arise in crystallizing this compound, and how can SHELX refine the structure?

- Crystallization issues : The compound’s flexibility and polar groups may lead to poor crystal quality. Use mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation .

- SHELX refinement : Employ twin refinement if data shows pseudo-merohedral twinning. Use the PART instruction to model disorder in the ester or piperidine moieties .

Advanced: How can researchers study interactions between this compound and biological targets?

- Enzyme inhibition assays : Test activity against serine hydrolases (e.g., acetylcholinesterase) using UV-vis spectroscopy to monitor substrate turnover .

- Molecular docking : Perform simulations with AutoDock Vina to predict binding poses at the active site of target proteins, focusing on hydrogen bonds between the carbonyl group and catalytic residues .

Advanced: How should conflicting spectroscopic and crystallographic data be resolved?

- Cross-validation : Compare NMR-derived torsion angles with X-ray data. Discrepancies may indicate dynamic motion in solution vs. static crystal packing .

- DFT calculations : Optimize the gas-phase structure using Gaussian and compare computed NMR shifts with experimental values to identify conformational isomers .

Advanced: What computational strategies optimize this compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。